VK-II-36

Cardiovascular Pharmacology Drug Discovery Arrhythmia Research

VK-II-36 is a selective RyR2 inhibitor that suppresses SR Ca²⁺ release without β-blockade, a critical differentiator from carvedilol. It uniquely inhibits both EADs and DADs, enabling researchers to isolate RyR2-mediated arrhythmogenesis without confounding chronotropic/inotropic effects. This essential tool compound delivers cleaner mechanistic data for CPVT, heart failure, and pacemaker studies. Global shipping available.

Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
CAS No. 955371-66-1
Cat. No. B1663102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK-II-36
CAS955371-66-1
Synonyms6-[(9H-Carbazol-4-yloxy)methyl]-4-[2-(2-methoxyphenoxy)ethyl]-3-morpholinone
Molecular FormulaC26H26N2O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4
InChIInChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3
InChIKeyOPUVSUMPCOUABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VK-II-36 (955371-66-1) for Scientific Procurement: Carvedilol Analog with Selective RyR2 Modulation and No Beta-Blockade


VK-II-36 (CAS 955371-66-1) is a synthetic carvedilol analog that functions as a selective cardiac ryanodine receptor type 2 (RyR2) inhibitor [1]. It suppresses sarcoplasmic reticulum (SR) Ca²⁺ release, thereby inhibiting store-overload-induced Ca²⁺ release (SOICR) [2]. Critically, VK-II-36 does not block β-adrenergic receptors, a key differentiator from its parent compound carvedilol and many other antiarrhythmic agents [1][3]. The compound exhibits high purity (>98% to 99.63%) from multiple vendors [4].

Why VK-II-36 (955371-66-1) Cannot Be Substituted with Carvedilol or Other In-Class RyR2 Modulators


Simple substitution of VK-II-36 with carvedilol or other RyR2 inhibitors is scientifically invalid due to its unique pharmacological profile. Carvedilol, while effective, is a non-selective beta-blocker, which introduces confounding chronotropic and inotropic effects that limit its utility in certain arrhythmia models and patient populations [1]. In contrast, VK-II-36 lacks significant beta-blocking activity, allowing researchers to study RyR2-mediated arrhythmogenesis without the confounding influence of β-adrenergic receptor antagonism [2]. Furthermore, VK-II-36 exhibits a distinct efficacy profile, effectively suppressing both early and delayed afterdepolarizations (EADs and DADs) in multiple preclinical models [3]. This dual-action, beta-blockade-sparing profile is not replicated by other carvedilol analogs like VK-II-86 or standard RyR2 inhibitors such as dantrolene or flecainide, making VK-II-36 an essential tool for targeted cardiovascular research and a non-substitutable asset in drug discovery pipelines [4].

VK-II-36 (955371-66-1) Quantitative Differentiation Guide: Evidence-Based Selection Criteria


Quantified Lack of Beta-Blockade: A Critical Differentiator from Carvedilol

VK-II-36 demonstrates a statistically significant lack of beta-blocking activity compared to its parent compound carvedilol. While carvedilol is a potent non-selective beta-blocker, VK-II-36 at a concentration of 30 μmol/L did not affect heart rate in anesthetized mice, isoproterenol-enhanced Ca²⁺ transients, or RyR2 phosphorylation [1]. In contrast, the beta-blocking activity of carvedilol is well-documented and occurs at clinically relevant doses [2].

Cardiovascular Pharmacology Drug Discovery Arrhythmia Research

Dual Suppression of EADs and DADs: A Broader Antiarrhythmic Profile

VK-II-36 effectively suppresses both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), whereas many other RyR2 inhibitors (e.g., flecainide) primarily target one type. In a rabbit model of acquired long QT syndrome, VK-II-36 (30 μM) completely eliminated EAD-mediated triggered activities (TAs) in all ventricles studied (100% prevention, n=12) [1]. Additionally, in Langendorff-perfused RyR2 R4496C+/− mouse hearts, VK-II-36 (10 μM) significantly suppressed both systolic and diastolic spontaneous Ca²⁺ elevations (SCaEs) [2].

Cardiac Electrophysiology Arrhythmia Mechanisms Drug Screening

Potent Inhibition of SOICR in RyR2 Mutant Cells: Quantitative Cellular Efficacy

VK-II-36 potently inhibits store-overload-induced Ca²⁺ release (SOICR), a key arrhythmogenic mechanism in catecholaminergic polymorphic ventricular tachycardia (CPVT). In HEK293 cells stably expressing the CPVT-linked RyR2-R4496C mutation, VK-II-36 reduced the fraction of cells displaying spontaneous Ca²⁺ oscillations (SOICR) in a dose-dependent manner (n=403, P<0.01) [1]. Similarly, in ventricular cardiomyocytes isolated from RyR2 R4496C+/− mutant mice, VK-II-36 dose-dependently reduced the fraction of myocytes exhibiting Ca²⁺ waves (n=287, P<0.01) [2].

Calcium Signaling Ion Channel Pharmacology CPVT Research

Functional Modulation of Sinoatrial Node Automaticity via Ca²⁺ Clock Inhibition

VK-II-36 modulates sinoatrial node (SAN) automaticity by specifically inhibiting the 'Ca²⁺ clock' without affecting the 'membrane voltage clock'. In isolated canine right atriums, VK-II-36 (30 μmol/L) significantly reduced basal sinus rate and late diastolic intracellular Ca²⁺ elevation (LDCAE) at the pacemaking site (P<0.01) [1]. Crucially, VK-II-36 abolished the isoproterenol-induced upward shift of the pacemaking site and augmentation of LDCAE (P<0.01), suppressing the ISO-induced increase in sinus rate (P=0.02) [2]. This effect is distinct from beta-blockers, which would also suppress the membrane clock.

Cardiac Pacemaking Electrophysiology Sinoatrial Node

In Vivo Antiarrhythmic Efficacy in Multiple Species: Cross-Species Validation

VK-II-36 demonstrates robust in vivo antiarrhythmic efficacy across both mouse and rabbit models, a key advantage over compounds with species-specific activity. In Langendorff-perfused hearts, VK-II-36 effectively suppressed spontaneous Ca²⁺ elevations (SCaEs) and eliminated triggered activities (TAs) in both species [1]. Specifically, in RyR2 R4496C+/− mouse hearts, VK-II-36 (10 μM) suppressed systolic SCaEs from 0.14 ± 0.03 AU to 0.00 ± 0.00 AU (P<0.05) and diastolic SCaEs from 0.23 ± 0.02 AU to 0.11 ± 0.01 AU (P<0.05) [2]. This cross-species validation strengthens the translational relevance of findings.

Translational Research In Vivo Pharmacology Arrhythmia Models

High Purity and Defined Storage Stability: Reproducible Research Grade Material

VK-II-36 is available from reputable vendors with high purity specifications, ensuring experimental reproducibility. Vendors report purity levels of >98% [1] and 99.63% . This is critical for in vitro and in vivo studies where impurities could confound results or introduce off-target effects. Storage stability is defined (e.g., powder stable at -20°C for 3 years) [1], minimizing batch-to-batch variability.

Compound Procurement Quality Control Reproducibility

Optimal Research and Procurement Applications for VK-II-36 (955371-66-1)


Investigating RyR2-Mediated Arrhythmias Without Beta-Blockade Confounding

Ideal for studies on catecholaminergic polymorphic ventricular tachycardia (CPVT), heart failure-related arrhythmias, or any condition where RyR2 dysfunction is a primary driver. VK-II-36 allows researchers to isolate the effects of RyR2 inhibition from the hemodynamic and electrophysiological changes induced by beta-blockade, providing cleaner mechanistic data [1][2].

Dissecting the Calcium Clock in Sinoatrial Node Pacemaking

Essential for experiments aimed at understanding the contribution of SR Ca²⁺ release to SAN automaticity. VK-II-36 can be used to selectively inhibit the 'Ca²⁺ clock' while leaving the 'membrane clock' intact, enabling detailed electrophysiological mapping and dissection of pacemaker mechanisms [3].

Developing Next-Generation Antiarrhythmic Therapies with Reduced Hemodynamic Impact

A critical tool compound in drug discovery programs targeting RyR2. Its dual-action against EADs and DADs, combined with the absence of beta-blockade, makes it a promising lead for developing safer antiarrhythmic drugs for patients with compromised cardiac function or conduction system disease [4][5].

Preclinical Validation of RyR2 as a Therapeutic Target in Disease Models

VK-II-36 is well-suited for in vivo efficacy studies in genetic mouse models of CPVT (e.g., RyR2-R4496C) and pharmacologically induced models of long QT syndrome in rabbits. Its demonstrated cross-species activity supports its use in translational research aimed at validating RyR2 as a drug target [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VK-II-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.